N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
CAS No.: 923107-16-8
Cat. No.: VC5286450
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923107-16-8 |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 371.41 |
| IUPAC Name | N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O4S/c1-24-14-6-3-2-5-12(14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-7-4-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | GZHMLCMQMAWCKH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-(4-(2-((2-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide features a thiazole core substituted with a furan-2-carboxamide group and a methoxybenzyl-acetamide side chain. Its molecular formula, C₁₈H₁₇N₃O₄S, corresponds to a molecular weight of 371.41 g/mol. Key structural components include:
-
Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known to enhance bioavailability and membrane permeability.
-
Furan-2-carboxamide: A bicyclic oxygen-containing moiety that contributes to electronic interactions with biological targets.
-
2-Methoxybenzyl group: A substituted benzyl group providing steric bulk and modulating electronic properties via the methoxy substituent.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 923107-16-8 |
| Molecular Formula | C₁₈H₁₇N₃O₄S |
| Molecular Weight | 371.41 g/mol |
| IUPAC Name | N-[4-(2-[(2-Methoxybenzyl)amino]-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Spectroscopic Characterization
Synthesis and purity validation rely on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically reveal aromatic protons in the δ 6.5–8.2 ppm range, with distinct signals for the methoxy group (δ ~3.8 ppm) and amide NH protons (δ ~10.2 ppm).
-
Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 371.41 (M⁺), with fragmentation patterns consistent with thiazole and furan cleavage.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol, as outlined below:
Step 1: Thiazole Core Formation
Reaction of 2-aminothiazole precursors with bromoacetyl bromide under basic conditions yields the 4-(2-bromoethyl)thiazole intermediate.
Step 2: Methoxybenzyl-Acetamide Coupling
The bromoethyl group undergoes nucleophilic substitution with 2-methoxybenzylamine, forming the acetamide side chain. Reaction conditions typically involve refluxing in dimethylformamide (DMF) at 80–100°C for 6–8 hours.
Step 3: Furan-2-carboxamide Attachment
Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the furan-2-carboxylic acid to the thiazole amine, completed in anhydrous dichloromethane at room temperature.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Bromoacetyl bromide, K₂CO₃, DMF | 65–70 |
| 2 | 2-Methoxybenzylamine, DMF, 80°C | 75–80 |
| 3 | EDC/HOBt, DCM, rt | 60–65 |
Purification and Analytical Validation
-
Chromatography: Flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
-
HPLC: Reverse-phase C18 columns (MeOH/H₂O, 70:30) confirm purity, with retention times ~12.3 minutes.
Biological Activities and Mechanisms
Anticancer Activity
Thiazole derivatives are known to induce apoptosis in cancer cells by:
-
BCL-2 Protein Modulation: Downregulation of anti-apoptotic BCL-2, promoting mitochondrial cytochrome c release.
-
Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complexes, preventing re-ligation during replication.
Table 3: Comparative Cytotoxicity of Thiazole Analogs
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Methoxybenzyl-thiazole | 12.4 | MCF-7 (Breast) |
| Chlorobenzyl-thiazole | 8.7 | A549 (Lung) |
Structure-Activity Relationship (SAR)
Role of the Methoxy Group
The 2-methoxy substituent on the benzyl group enhances:
-
Lipophilicity: LogP increases by ~0.5 units compared to unsubstituted analogs, improving membrane penetration.
-
Electron Donation: Resonance effects stabilize charge-transfer interactions with enzymatic targets.
Thiazole-Furan Synergy
-
π-π Stacking: The planar furan ring facilitates stacking with aromatic residues in enzyme active sites.
-
Hydrogen Bonding: The carboxamide group acts as a hydrogen bond donor/acceptor, critical for target affinity.
Future Research Directions
In Vivo Pharmacokinetics
-
Absorption/Distribution: Predictive models indicate moderate oral bioavailability (~40%) due to first-pass metabolism.
-
Metabolic Stability: Cytochrome P450 screening (e.g., CYP3A4) is required to assess potential drug-drug interactions.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or functionalization with tumor-homing peptides (e.g., RGD motifs) could enhance therapeutic specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume